molecular formula C17H17ClN4O2S B2911992 7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 377057-57-3

7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2911992
CAS No.: 377057-57-3
M. Wt: 376.86
InChI Key: DTHXBIJBHLOLOZ-UHFFFAOYSA-N
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Description

The compound 7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative of significant interest in medicinal chemistry and neuroscience research. Compounds within this structural class have been extensively investigated as high-affinity ligands for key serotonin receptors, including 5-HT 1A , 5-HT 2A , and 5-HT 7 . The strategic 7-allyl and 8-((4-chlorobenzyl)thio) substitutions on the purine-2,6-dione core are critical for modulating the compound's affinity and selectivity profile towards these neurological targets . Research on analogous molecules indicates that such mixed-profile ligands are promising candidates for investigating novel therapeutic pathways for central nervous system disorders . Preclinical studies of structurally similar purine-2,6-diones have demonstrated potent pharmacological effects in standard behavioral models, suggesting potential anxiolytic and antidepressant-like properties . This makes the compound a valuable chemical tool for researchers aiming to decipher the complex roles of serotonin receptor subtypes in behavior and disease pathophysiology. Furthermore, the modification of the arylalkyl and allyl substituents at the 7-position of the purine scaffold, as seen in this compound, represents a key strategy in the design of new serotoninergic ligands with optimized properties . This product is distributed for early discovery research as part of a collection of rare and unique chemicals. It is provided as-is, and the buyer assumes responsibility for confirming its identity and/or purity. This product is for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O2S/c1-4-9-22-13-14(20(2)17(24)21(3)15(13)23)19-16(22)25-10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXBIJBHLOLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe final step involves the addition of the sulfanyl group under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structural analogs and their biological profiles is presented below:

Table 1: Structural and Functional Comparison of 7,8-Disubstituted Purine-2,6-Diones

Compound Name/ID Substituents (Position 7/8) Biological Activity Key Findings References
Target Compound 7-Allyl, 8-(4-chlorobenzylsulfanyl) Under investigation Structural uniqueness may enhance selectivity for TRPC5 or PDE isoforms.
HC608 (Pico145) 7-(4-Chlorobenzyl), 8-(3-trifluoromethoxy) TRPC5 inhibitor IC50 = 6.2 nM (TRPC5), 32.5 nM (TRPC4); high selectivity over other TRP channels.
HC070 7-(4-Chlorobenzyl), 8-(3-chlorophenoxy) Anxiolytic/antidepressant Shows efficacy in murine models via TRPC4/5 modulation.
Compound 832 7-(Butanoate), 8-(furan-2-ylmethyl)amino Pan-PDE inhibitor IC50 = 0.8 µM (PDE4B); anti-fibrotic activity in lung disease models.
7-Benzyl-8-bromo (Compound 6) 7-Benzyl, 8-bromo Synthetic intermediate High yield (96%); used as precursor for Suzuki-Miyaura couplings.
8-(Benzylsulfanyl)-3-methyl (CID 3153005) 7-(2-Chlorobenzyl), 8-(3-hydroxypropyl)amino Structural analog Collision cross-section data suggests distinct conformational flexibility.
Theophylline 1,3-Dimethyl (no 7/8 substituents) Bronchodilator Non-selective PDE inhibitor; clinical use in asthma/COPD.

Key Structural and Functional Insights

Substituent Effects on TRPC5 Modulation :

  • The 4-chlorobenzyl group at position 7 (shared with HC608 and HC070) correlates with high TRPC5 affinity . However, the target compound’s 8-sulfanyl group may reduce potency compared to HC608’s 8-trifluoromethoxy substituent, which enhances electron-deficient π-π interactions .

PDE Inhibition vs. TRP Channel Selectivity :

  • Unlike pan-PDE inhibitors (e.g., Compound 832), the target compound’s 8-sulfanyl group and allyl chain may shift activity toward ion channel modulation. This is supported by HC070’s anxiolytic effects, which are absent in PDE-focused analogs .

Synthetic Accessibility :

  • Bromo or chloro substituents at position 8 (e.g., Compound 6, 8-Chloro-1,3,7-trimethyl) enable efficient cross-coupling reactions for diversification . The target compound’s sulfanyl group, however, requires thiol-ene or nucleophilic substitution strategies .

Metabolic Stability: The 4-chlorobenzylsulfanyl group may improve metabolic stability compared to amino-substituted analogs (e.g., Compound 27 in ), which are prone to oxidative deamination.

Biological Activity

7-allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has gained attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antiviral, antibacterial, and anticancer activities.

The molecular formula of this compound is C18H20ClN4O2SC_{18}H_{20}ClN_{4}O_{2}S with a molecular weight of approximately 356.44 g/mol. The structure includes an allyl group and a chlorobenzyl sulfanyl moiety which contribute to its biological activity.

Antiviral Activity

Research indicates that derivatives of purines exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit viral replication by targeting viral enzymes or cellular receptors involved in the viral life cycle.

Case Study:
In a study examining various purine derivatives for their antiviral efficacy against the herpes simplex virus (HSV), compounds with structural similarities demonstrated IC50 values ranging from 5 to 20 µM. The presence of the chlorobenzyl group was noted to enhance the binding affinity to viral proteins, suggesting a potential mechanism of action through enzyme inhibition .

Antibacterial Activity

The compound also displays antibacterial properties. In vitro studies have shown that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings:
A recent study evaluated the antibacterial activity of various purine derivatives against a panel of bacteria. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli and 10 µg/mL against S. aureus .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in nucleotide metabolism or viral replication.
  • Receptor Modulation : It may also modulate receptors that play critical roles in cellular signaling pathways associated with inflammation and immune response.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

CompoundStructureAntiviral IC50 (µM)Antibacterial MIC (µg/mL)
7-Amino-purineStructure1020
7-MethylxanthineStructure1525
7-Allyl-8-[(4-chlorobenzyl)sulfanyl]-1,3-dimethylpurine N/A 5 10

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